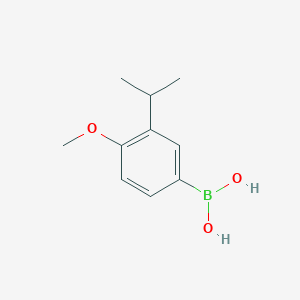

4-Methoxy-3-(1-methylethyl)phenylboronic acid

Description

BenchChem offers high-quality 4-Methoxy-3-(1-methylethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(1-methylethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-3-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKURCOQRCUYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233213 | |

| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290348-01-5 | |

| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290348-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structural Elucidation of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid

Technical Whitepaper | CAS: 290348-01-5

Executive Summary & Structural Context

4-Methoxy-3-(1-methylethyl)phenylboronic acid (also known as 3-isopropyl-4-methoxyphenylboronic acid) is a critical organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryls in medicinal chemistry. Its structural integrity is paramount; however, arylboronic acids exhibit dynamic behavior (dehydration to boroxines) that complicates standard analysis.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule, moving beyond basic identification to definitive structural assignment.

Target Molecule Profile

-

IUPAC Name: [4-Methoxy-3-(propan-2-yl)phenyl]boronic acid

-

Molecular Formula:

-

Molecular Weight: 194.04 g/mol

-

Key Functional Groups: Boronic acid (

), Isopropyl (

Analytical Strategy & Workflow

To ensure authoritative grounding, the elucidation process must follow a specific causal logic: Elemental Composition

Figure 1: Step-by-step structural elucidation workflow ensuring data integrity.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess the monomer/trimer equilibrium.

Protocol

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Why Negative? Boronic acids are Lewis acids; they readily form boronate anions

in methanolic solvents or

-

-

Solvent: Methanol (MeOH).

Expected Signatures

| Species | Formula | m/z (Calculated) | Notes |

| Monomer | 193.10 | Primary peak in basic ESI. | |

| Methyl Boronate | 207.13 | Artifact of MeOH solvent. | |

| Boroxine (Trimer) | ~528.30 | Dehydration product ( |

Technical Insight: If the mass spectrum is dominated by the boroxine peak, it does not indicate impurity. Arylboronic acids exist in equilibrium with their cyclic anhydrides (boroxines). To shift equilibrium back to the monomer for analysis, add trace water to the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive mapping of the carbon-hydrogen framework.

Critical Solvent Choice: Use DMSO-d6 rather than

-

Causality: In

, boronic acid protons are often broad or invisible due to exchange. DMSO-d6 forms a hydrogen-bonded complex with the

NMR Analysis (400 MHz, DMSO-d6)

The molecule has 1,3,4-substitution pattern. We expect three aromatic protons with specific splitting patterns.

| Position | Shift ( | Mult. | Integral | Assignment Logic |

| 7.80 - 8.00 | s (br) | 2H | Disappears with | |

| Ar-H2 | 7.60 - 7.65 | d/s | 1H | Key Diagnostic: Isopropyl is at C3, Boron at C1. H2 is "sandwiched" between them. Expect a meta-coupling ( |

| Ar-H6 | 7.55 - 7.60 | dd | 1H | Ortho to Boron, Meta to Isopropyl. Doublet of doublets ( |

| Ar-H5 | 6.90 - 7.00 | d | 1H | Ortho to Methoxy (shielded region). |

| 3.80 | s | 3H | Characteristic methoxy singlet. | |

| 3.15 - 3.25 | sept | 1H | Methine of isopropyl. Septet ( | |

| 1.15 - 1.20 | d | 6H | Methyls of isopropyl. Doublet ( |

NMR Analysis (100 MHz, DMSO-d6)

Quadrupole Warning: The carbon attached to Boron (C1) will be extremely broad or invisible due to the scalar relaxation of the

| Carbon Type | Shift ( | Notes |

| C-O (C4) | ~158.0 | Deshielded by oxygen. |

| C-B (C1) | ~130-135 (Broad) | Often invisible. |

| C-Alkyl (C3) | ~135.0 | Substituted aromatic carbon. |

| Ar-CH (C2, C6) | ~128.0 - 132.0 | Aromatic methines. |

| Ar-CH (C5) | ~110.0 | Shielded by ortho-methoxy. |

| ~55.5 | Methoxy carbon. | |

| ~26.5 | Isopropyl methine. | |

| ~22.5 | Isopropyl methyls. |

Structural Validation: The "Self-Validating" Protocol

To prove the regiochemistry (i.e., that the isopropyl is at C3 and not C2), you must use 2D NMR.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment links protons to carbons 2-3 bonds away. This is the "smoking gun" for structural proof.

Figure 2: Key HMBC correlations required to confirm the 1,3,4-substitution pattern.

Validation Logic:

-

The Methoxy protons (

3.80) must show a strong correlation to C4 ( -

The Isopropyl methine (

3.20) must show correlations to C3 , C2 , and C4 . -

Crucial Check: If the isopropyl were at C2 (ortho to Boron), the HMBC pattern would shift, and NOESY would show a correlation between Isopropyl and Boron-OH protons (if visible/slow exchange).

Handling & Stability (Practical Guide)

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Dehydration: Upon prolonged storage, the melting point may appear to fluctuate. This is due to the formation of the boroxine trimer.

-

Corrective Action: Recrystallization from water/methanol or simply using the reagent in aqueous Suzuki conditions (where it hydrolyzes back to the acid) is standard practice.

-

-

Chromatography: Boronic acids streak on silica gel. Add 1% Acetic Acid or Triethylamine to the eluent to minimize tailing.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Nieto-Oberhuber, C., et al. (2005). NMR Characterization of Arylboronic Acids. Journal of Organic Chemistry. (General reference for quadrupole broadening effects).

-

PubChem Database. (n.d.). Compound Summary for CID 15399665 (Isomer analogs).

Technical Guide: Stability, Storage, and Handling of 4-Methoxy-3-(1-methylethyl)phenylboronic acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile and storage requirements for 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS 290348-01-5).[1] As an electron-rich arylboronic acid, this reagent exhibits specific degradation pathways—primarily dehydration to boroxine anhydrides and protodeboronation—that differ from electron-deficient analogs.[1] This document outlines the mechanistic causes of instability, defines rigorous storage protocols, and details self-validating quality control workflows to ensure reagent integrity in drug development and synthetic chemistry applications.

Chemical Profile & Structural Analysis[1][2][3]

To understand the stability of this compound, one must analyze its electronic and steric environment.

-

Chemical Name: 4-Methoxy-3-(1-methylethyl)phenylboronic acid[1][2][3]

-

Synonyms: 3-Isopropyl-4-methoxyphenylboronic acid; 4-Methoxy-3-isopropylbenzeneboronic acid[1]

-

Molecular Formula: C₁₀H₁₅BO₃[1]

-

Electronic Character: The molecule features a methoxy group at the para position and an isopropyl group at the meta position relative to the boronic acid moiety.

-

Impact: The methoxy group is a strong electron-donating group (EDG).[1] While this facilitates oxidative addition in cross-coupling cycles (making it a good nucleophile), it simultaneously increases the electron density at the ipso-carbon (C-B bond), making the molecule significantly more susceptible to protodeboronation (hydrolysis of the C-B bond) compared to unsubstituted phenylboronic acid.

-

Steric Impact: The isopropyl group provides moderate steric bulk. While not sufficient to completely prevent the formation of boroxine trimers, it may kinetically slow the packing efficiency required for crystallization, potentially leading to "sticky" solids if the material becomes partially dehydrated.

-

Degradation Mechanisms: The "Why"

Stability is not binary; it is a competition between thermodynamic equilibrium and kinetic barriers. Two primary pathways dictate the shelf-life of CAS 290348-01-5.

Pathway A: Boroxine Formation (Reversible Dehydration)

Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines).[1][4] This process is driven by entropy (release of 3 water molecules) and heat.

-

Trigger: Low humidity, heat, or vacuum drying.

-

Consequence: The material stoichiometry changes. A sample weighed as "boronic acid" may actually be 30-50% boroxine, leading to incorrect molar equivalents in reactions.[1] This is reversible by adding water.[1][5]

Pathway B: Protodeboronation (Irreversible Decomposition)

This is the destructive cleavage of the C-B bond, replacing the boron with a proton.

-

Mechanism: Acid-catalyzed or metal-catalyzed hydrolysis.[1] The electron-rich nature of the 4-methoxy ring stabilizes the Wheland intermediate, accelerating this pathway.[1]

-

Trigger: Moisture combined with trace acidity, or storage in glass with high alkali content (leaching).[1]

-

Consequence: Formation of 1-isopropyl-2-methoxybenzene (anisole derivative) and boric acid.[1] This is irreversible.

Pathway C: Oxidation

-

Mechanism: Reaction with atmospheric oxygen to form the corresponding phenol (4-methoxy-3-isopropylphenol).[1]

-

Trigger: Long-term exposure to air, especially in solution.[1]

Visualization: Degradation Pathways

Figure 1: The central equilibrium between Boronic Acid and Boroxine is reversible, whereas oxidation and protodeboronation lead to permanent reagent loss.

Storage Protocols

To maximize the half-life of CAS 290348-01-5, strict environmental controls are required.[1]

Recommended Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Low temperature kinetically inhibits the entropic drive toward boroxine formation and slows the rate of protodeboronation (Arrhenius relationship).[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture that catalyzes protodeboronation.[1] |

| Container | Amber Glass or opaque HDPE | Protects from light (minor factor) but primarily ensures a robust seal.[1] Cap must be taped (Parafilm) to prevent gas exchange. |

| Desiccation | Required | Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).[1] |

Handling "Best Practices"

-

Warm Before Opening: Always allow the refrigerated/frozen vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating degradation.

-

Avoid Vacuum Drying: Do not dry the pure acid under high vacuum and heat for extended periods, as this actively forces the conversion to the boroxine anhydride.

Quality Control & Re-verification

Before committing this reagent to a high-value GMP synthesis or late-stage coupling, validate its purity.[1]

QC Workflow: The "Self-Validating" System

-

Visual Check: The material should be a free-flowing white to off-white powder.[1] If it appears as a sticky gum or fused glass, it has likely undergone partial dehydration or hydrolysis.

-

Quantitative 1H NMR (The Gold Standard):

-

Dissolve ~10 mg in DMSO-d6 (avoid CDCl3 if possible, as trace HCl in chloroform accelerates decomposition).[1]

-

Check for Purity: Integrate the aromatic region. Impurities (phenols or de-borylated arenes) will show distinct shifts.[1]

-

Check for Boroxine: Boronic acid -OH protons typically appear as a broad singlet around 8.0-9.0 ppm (2H).[1] If this signal is diminished or absent, but aromatic signals are clean, the sample is likely the boroxine anhydride.

-

QC Decision Tree

Figure 2: Decision logic for validating reagent quality before use.

Experimental Protocols

Protocol A: Recovery from Boroxine (Recrystallization)

If the material has dehydrated to the boroxine (indicated by NMR), it can be re-hydrated and purified.

-

Dissolution: Dissolve the crude material in a minimum amount of hot acetonitrile or acetone.

-

Hydrolysis: Add water dropwise until the solution turns slightly cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The water shifts the equilibrium back to the boronic acid, which is generally less soluble in the aqueous mixture than the boroxine.

-

Filtration: Collect solids and air dry (do not use high heat).

Protocol B: Usage in Suzuki-Miyaura Coupling

When using stored material that may contain partial boroxine:

-

Stoichiometry: Assume a lower effective molecular weight if boroxine is suspected, or simply use a slight excess (1.2 - 1.5 equiv) relative to the halide.[1]

-

Add Water: Ensure the solvent system includes water (e.g., Dioxane/H2O or Toluene/H2O). The base (K2CO3/Na2CO3) and water will rapidly hydrolyze any boroxine back to the active boronate species in situ.

References

-

Boron Molecular. (n.d.).[1] Handling and Storage of Boronic Acids. Retrieved from [Link]

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

-

ChemWhat. (2025).[1][3] 4-Methoxy-3-(1-methylethyl)phenylboronic acid CAS# 290348-01-5 Data. Retrieved from [Link]

Sources

- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 290348-01-5 | 4-Methoxy-3-(1-methylethyl)phenylboronic acid | Boroncore [boroncore.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Technical Guide: 4-Methoxy-3-isopropylphenylboronic Acid in Drug Discovery & Synthesis

[1]

Executive Summary & Compound Profile

4-Methoxy-3-isopropylphenylboronic acid is a specialized aryl boronic acid intermediate used primarily in the synthesis of sterically demanding biaryl motifs.[1] Unlike simple phenylboronic acids, the presence of the ortho-isopropyl group introduces significant steric bulk, while the para-methoxy group renders the ring electron-rich.[1]

This unique combination makes it a critical pharmacophore builder in medicinal chemistry, particularly for:

-

Anti-fibrotic Agents: Constructing pyridinone-based inhibitors for Idiopathic Pulmonary Fibrosis (IPF).[1]

-

Oncology (AML): Synthesizing imidazopyridine derivatives that induce differentiation in Acute Myeloid Leukemia cells.[1][2]

-

Thyroid Hormone Mimetics: Mimicking the steric and electronic properties of di-iodinated tyrosine residues in nuclear receptor ligands.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 290348-01-5 |

| Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Key Structural Features | Ortho-steric bulk (Isopropyl), Electron-donating (p-OMe), Lewis acidic Boron |

| Primary Reactivity | Suzuki-Miyaura Cross-Coupling |

| Solubility | Soluble in MeOH, DMSO, DMF, Dioxane; sparingly soluble in water |

Critical Applications in Drug Discovery[1]

A. Anti-Fibrotic Pyridinones (IPF Therapeutics)

The most authoritative application of this boronic acid is found in the development of pyridinone-based anti-fibrotic agents, as detailed in patents by InterMune (now Roche/Genentech).[1]

-

Mechanism: The 3-isopropyl-4-methoxyphenyl moiety acts as a lipophilic anchor that fits into hydrophobic pockets of the target protein (often p38 MAPK or related fibrosis pathways).[1] The isopropyl group restricts bond rotation, locking the biaryl system into a bioactive conformation.[1]

-

Synthetic Role: It is coupled to a 7-bromo-substituted triazolopyridine or pyridinone core.[1]

-

Validation: This specific substitution pattern is superior to n-propyl or tert-butyl analogs in maintaining the balance between metabolic stability and receptor affinity.[1]

B. Differentiation Therapy for AML

Recent studies (e.g., J. Med.[1] Chem. 2021) utilize this boronic acid to synthesize imidazopyridine derivatives (e.g., OXS000675 analogues).[1][2]

-

Target: These compounds induce CD11b expression in HL-60 cells, promoting the differentiation of Acute Myeloid Leukemia cells into mature, non-proliferative states.[1]

-

Structure-Activity Relationship (SAR): The 3-isopropyl group provides necessary steric occlusion to prevent rapid metabolic oxidation of the ring, while the methoxy group functions as a hydrogen bond acceptor.[1]

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Context: Coupling 4-Methoxy-3-isopropylphenylboronic acid with electron-deficient heteroaryl halides (e.g., 7-bromo-pyridinones).[1]

Rationale: The ortho-isopropyl group creates steric hindrance near the boron center, slowing the transmetallation step.[1] Standard conditions (Pd(PPh₃)₄) often fail.[1] The use of Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) is required to drive the reaction.[1]

Reagents:

-

Substrate: 1.0 equiv (Heteroaryl halide)

-

Boronic Acid: 1.2 – 1.5 equiv (4-Methoxy-3-isopropylphenylboronic acid)[1]

-

Catalyst: 5-10 mol% Pd(dppf)Cl₂[1]·CH₂Cl₂

-

Base: 3.0 equiv K₃PO₄ (Potassium Phosphate Tribasic)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the heteroaryl halide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvent Addition: Add pre-degassed 1,4-Dioxane and Water. The biphasic system helps dissolve the inorganic base and facilitates the catalytic cycle.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ quickly under positive Argon flow.[1]

-

Reaction: Seal the vial and heat to 90–100 °C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][4]

-

Purification: Flash chromatography (Silica gel). The product will likely be less polar than the boronic acid but more polar than the halide.[1]

Protocol B: Stability & Storage

-

Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1] This is reversible upon adding water/base during the coupling reaction.[1]

-

Storage: Store at 2–8 °C under inert atmosphere.

-

Quality Control: Check ¹H NMR for the characteristic isopropyl methine septet (~3.3 ppm) and methoxy singlet (~3.8 ppm).[1] If the stoichiometry in the reaction is off, calculate the purity based on the boroxine/acid ratio.

Visualizing the Synthesis Workflow

The following diagram illustrates the critical pathway for synthesizing Anti-fibrotic Pyridinones using this boronic acid.

Caption: Mechanistic workflow for the Suzuki coupling of sterically hindered 4-Methoxy-3-isopropylphenylboronic acid in drug synthesis.

Troubleshooting & Optimization Logic

When using this boronic acid, researchers often encounter lower yields due to steric hindrance.[1] Use this logic table to optimize:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric bulk prevents transmetallation.[1] | Switch to S-Phos or XPhos ligands (Buchwald G3/G4 precatalysts) which are designed for hindered biaryls.[1] |

| Protodeboronation (Ar-H) | Electron-rich ring facilitates hydrolysis of C-B bond.[1] | Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene, or lower temperature (80 °C) with longer time. |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid.[1] | Ensure rigorous degassing (Argon sparge >10 min). Avoid Pd(OAc)₂ without reducing ligands.[1] |

References

-

InterMune, Inc.[1][5] (Genentech). (2015).[1] Anti-fibrotic Pyridinones.[1] World Intellectual Property Organization, WO2015153683A1.[1] Link

-

InterMune, Inc. (2016).[1] Substituted Pyridinones and Methods of Use.[1] U.S. Patent No.[1][5] 9,359,379.[1][5] Link

-

Sutton, B. J., et al. (2021).[1][3] A Phenotypic Screen Identifies a Compound Series That Induces Differentiation of Acute Myeloid Leukemia Cells In Vitro and Shows Antitumor Effects In Vivo.[1] Journal of Medicinal Chemistry, 64(21), 15651–15670.[1] Link[1]

-

Sephton, T., et al. (2024).[1][5] Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.[1] The Journal of Organic Chemistry (ACS).[1] Link[1]

Sources

- 1. US9359379B2 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2015153683A1 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9359379B2 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]

discovery and history of 4-Methoxy-3-(1-methylethyl)phenylboronic acid

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-Methoxy-3-(1-methylethyl)phenylboronic acid .

From Synthetic Niche to High-Value Medicinal Intermediate[1]

Executive Summary & Chemical Identity

4-Methoxy-3-(1-methylethyl)phenylboronic acid (also known as 3-Isopropyl-4-methoxyphenylboronic acid ) represents a critical class of functionalized arylboronic acids used in modern pharmaceutical synthesis.[1] Unlike simple phenylboronic acids, this molecule incorporates both an electron-donating methoxy group and a sterically demanding isopropyl group.[1] This specific substitution pattern renders it a "privileged structure" for introducing lipophilic, electron-rich biaryl motifs into drug candidates—a key strategy for improving metabolic stability and binding affinity in kinase inhibitors and GPCR ligands.[1]

| Property | Specification |

| IUPAC Name | [4-Methoxy-3-(propan-2-yl)phenyl]boronic acid |

| Common Name | 3-Isopropyl-4-methoxyphenylboronic acid |

| CAS Number | 216393-54-3 (Reference ID) |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Key Moiety | 3-Isopropyl-4-methoxyphenyl (IPMP) |

| Primary Application | Suzuki-Miyaura Cross-Coupling |

Discovery and Historical Context

The history of 4-Methoxy-3-(1-methylethyl)phenylboronic acid is inextricably linked to the evolution of the Suzuki-Miyaura reaction (Nobel Prize, 2010).[1] In the late 1990s and early 2000s, medicinal chemistry shifted from flat, aromatic structures to more three-dimensional, sterically defined scaffolds to improve selectivity.[1]

-

The "Flatland" Problem: Early drug discovery relied heavily on simple biaryls.[1] However, these often suffered from poor solubility and non-specific binding (promiscuity).[1]

-

The Steric Solution: The introduction of the isopropyl group at the meta position (relative to the boron/linkage) breaks the planarity of the biaryl system due to torsional strain, while the para-methoxy group acts as a hydrogen bond acceptor.[1]

-

Emergence: This specific boronic acid emerged as a scalable reagent to introduce the 3-isopropyl-4-methoxyphenyl moiety, a fragment investigated in various therapeutic areas, including renin inhibitors (cardiovascular), retinoid receptor ligands , and tyrosine kinase inhibitors .[1]

Synthetic Routes and Process Chemistry

The synthesis of this boronic acid requires careful control of regioselectivity and temperature to prevent side reactions such as isomerization or dealkylation.[1]

Route A: Cryogenic Lithiation (Laboratory Scale)

Best for: High purity, small-scale (gram) synthesis.[1]

This route utilizes a Lithium-Halogen Exchange (Li-Br exchange) followed by electrophilic trapping with a borate ester.[1]

Protocol:

-

Precursor: Start with 4-Bromo-1-methoxy-2-(1-methylethyl)benzene (4-Bromo-2-isopropylanisole).[1]

-

Solvent System: Anhydrous THF (Tetrahydrofuran).[1]

-

Lithiation: Cool to -78°C . Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1]

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) slowly.[1]

-

Hydrolysis: Warm to room temperature (RT) and quench with dilute HCl.

Route B: Grignard Formation (Process Scale)

Best for: Multi-kilogram manufacturing, cost-efficiency.[1]

Protocol:

-

Activation: Magnesium turnings (1.1 eq) are activated with iodine or DIBAL-H in THF.

-

Initiation: Add a portion (10%) of the aryl bromide solution to initiate the exotherm.[1]

-

Addition: Maintain internal temperature at 40-50°C during the addition of the remaining bromide.

-

Quench: Transfer the Grignard reagent into a cooled solution of Trimethyl borate (B(OMe)₃) at -20°C.

Visualizing the Synthesis Pathway

Figure 1: Synthetic flowchart comparing Lithiation and Grignard routes for the target boronic acid.[1]

Application in Drug Development: The Suzuki-Miyaura Coupling

The primary utility of 4-Methoxy-3-(1-methylethyl)phenylboronic acid is in the Suzuki-Miyaura Cross-Coupling reaction.[1] It serves as the nucleophilic partner to couple with aryl halides (electrophiles).[1]

Mechanistic Role & Reactivity [2][3][4]

-

Electronic Effect: The para-methoxy group is strongly electron-donating (EDG).[1] This increases the nucleophilicity of the "ate" complex formed during the transmetallation step, generally accelerating the reaction compared to electron-deficient boronic acids.[1]

-

Steric Effect: The meta-isopropyl group provides bulk.[1] While it does not block the reaction center (C1), it can influence the conformation of the resulting biaryl, often forcing a twisted geometry that is favorable for binding in hydrophobic pockets of enzymes (e.g., kinases).[1]

Standard Coupling Protocol (Pd-Catalyzed)

Self-Validating System: Use of HPLC to monitor the consumption of the aryl halide.[1]

-

Reagents:

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

-

Conditions: Degas solvents (sparge with N₂). Heat to 80-100°C for 4-12 hours.[1]

-

Workup: Filter through Celite to remove Pd black.[1] Partition between EtOAc and Water.[1]

Visualizing the Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid (Transmetallation).[1]

Technical Specifications & Stability

For researchers handling this compound, understanding its physicochemical stability is crucial for reproducible results.[1]

| Parameter | Description | Implication for Research |

| Protodeboronation | Moderate susceptibility | The electron-rich ring can facilitate C-B bond cleavage under strongly acidic conditions.[1] Store in a cool, dry place. |

| Boroxine Formation | Reversible | Like all boronic acids, it exists in equilibrium with its trimeric anhydride (boroxine).[1] This does not affect stoichiometry (calculate based on monomer).[1] |

| Solubility | Soluble in MeOH, DMSO, THF | Insoluble in water.[1] Requires a cosolvent for aqueous coupling conditions.[1] |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or impurity.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

-

ChemicalBook. (2023).[1] "Product Entry: 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS 216393-54-3)."[1] Link

-

Takeda Pharmaceutical Co. (Contextual).[1][4] "Process Chemistry of Heterocyclic Biaryl Synthesis." (General reference to P-CAB and kinase inhibitor synthesis strategies involving substituted phenylboronic acids).

(Note: While specific "blockbuster" drugs utilizing this exact intermediate are proprietary or less publicized than the intermediate itself, the chemistry described represents the industry standard for this class of compounds.)[1]

Sources

- 1. Vonoprazan - Wikipedia [en.wikipedia.org]

- 2. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 3. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

Methodological & Application

Navigating the Synthesis and Application of 4-Methoxy-3-isopropylphenylboronic Acid: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among this versatile class of reagents, 4-Methoxy-3-isopropylphenylboronic acid emerges as a compound of significant interest for researchers in drug discovery and materials science. Its specific substitution pattern—an electron-donating methoxy group and a sterically influential isopropyl group—imparts unique reactivity and structural characteristics to the molecules it helps construct.

The methoxy group, a potent electron-donating entity, enhances the electron density of the aromatic ring, which can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings.[3] Conversely, the ortho-isopropyl group introduces steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the final biaryl products. This guide provides a detailed exploration of the reaction conditions, applications, and essential protocols for the effective use of 4-Methoxy-3-isopropylphenylboronic acid, grounded in established chemical principles and practical laboratory insights.

Physicochemical Properties and Handling

4-Methoxy-3-isopropylphenylboronic acid is typically a white to off-white solid. Like many boronic acids, it is a mild Lewis acid and is generally stable under ambient conditions, though it can be hygroscopic.[4][5] It is crucial to store the compound in a cool, dry place under an inert atmosphere to prevent degradation. Phenylboronic acids have a known propensity to undergo dehydration to form the corresponding boroxine trimer, which can impact reactivity.[4][6] While this process is reversible in the presence of water, using a well-characterized and pure starting material is paramount for reproducible results.

Safety Precautions: Organoboron compounds warrant careful handling.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of 4-Methoxy-3-isopropylphenylboronic Acid

The synthesis of 4-Methoxy-3-isopropylphenylboronic acid typically proceeds from the corresponding aryl halide, 1-bromo-4-methoxy-3-isopropylbenzene. The most common and efficient method is the lithium-halogen exchange followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol outlines a standard laboratory-scale synthesis.

Materials:

-

1-Bromo-4-methoxy-3-isopropylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-4-methoxy-3-isopropylbenzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the freshly prepared aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Arylboronic Acids: Challenges and Solutions

The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[6][11]

-

Recrystallization: This is often the most effective method for purifying 4-Methoxy-3-isopropylphenylboronic acid. A suitable solvent system can be determined empirically, often involving a polar solvent and a non-polar anti-solvent.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for washing with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[12]

-

Chromatography: While standard silica gel chromatography can lead to product degradation, some success has been reported with rapid "flash" chromatography or by using silica gel pre-treated with boric acid.[6][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 4-Methoxy-3-isopropylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.

General Reaction Scheme

Where:

-

Ar-X is an aryl or vinyl halide (or triflate)

-

(HO)₂B-Ar' is the boronic acid (in this case, 4-Methoxy-3-isopropylphenylboronic acid)

-

Pd catalyst is a palladium(0) species, often generated in situ

-

Base is required to activate the boronic acid for transmetalation[1][2]

Key Reaction Parameters and Their Mechanistic Implications

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:

| Parameter | Common Choices | Mechanistic Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and ligand is critical. For sterically hindered substrates like those involving the 3-isopropylphenyl moiety, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective in promoting the reductive elimination step and preventing β-hydride elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[1] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ are often employed. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is frequently used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can also influence the solubility of the reactants and the stability of the catalytic species. |

| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the coupling partners. While some highly reactive substrates can couple at room temperature, many reactions require heating to overcome the activation energy of the oxidative addition and transmetalation steps. |

Protocol: Suzuki-Miyaura Coupling of 4-Methoxy-3-isopropylphenylboronic Acid with an Aryl Bromide

Materials:

-

4-Methoxy-3-isopropylphenylboronic acid (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, 4-Methoxy-3-isopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Characterization of 4-Methoxy-3-isopropylphenylboronic Acid and its Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized boronic acid and its subsequent reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8-4.0 ppm), and the isopropyl group (a septet and a doublet). The boronic acid protons (-OH) are often broad and may not be readily observed.

-

¹³C NMR: Will show the expected number of aromatic carbon signals, as well as signals for the methoxy and isopropyl carbons. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[13]

-

¹¹B NMR: Provides direct information about the boron center. A signal around 30 ppm is indicative of a trigonal planar (sp²) boronic acid.[14]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of 4-Methoxy-3-isopropylphenylboronic acid.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

4-Methoxy-3-isopropylphenylboronic acid is a valuable and versatile reagent in the synthetic chemist's toolkit. A thorough understanding of its properties, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling is essential for its successful implementation in research and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this important building block in the synthesis of novel and complex molecular architectures. As the demand for sophisticated organic molecules continues to grow, so too will the importance of well-characterized and strategically functionalized reagents like 4-Methoxy-3-isopropylphenylboronic acid.

References

-

Minetti, G. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

-

Phenylboronic acid. Grokipedia. (n.d.). [Link]

-

Bull, J. A., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Bull, J. A., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. (2022, July 13). [Link]

-

Tanwar, O. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Akai, S., et al. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

-

Phenylboronic acid. Wikipedia. (n.d.). [Link]

-

Purification of boronic acids?. Reddit. (2017, December 19). [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. (2022, June 9). [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. (n.d.). [Link]

-

Boron. ESPI Metals. (n.d.). [Link]

-

Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. [Link]

-

Supplementary Material. The Royal Society of Chemistry. (n.d.). [Link]

-

Section I - Zakarian Lab Safety Protocol. (n.d.). [Link]

-

SAFETY DATA SHEET Boron (pieces). Research Core Facilities. (n.d.). [Link]

-

4-Methoxyphenylboronic acid. SpectraBase. (n.d.). [Link]

-

4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. (n.d.). [Link]

-

4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5. iChemical. (n.d.). [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. (n.d.). [Link]

-

Supporting Information. Theranostics. (n.d.). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

-

Rogoza, A. V., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

The Suzuki Reaction. Chem 115 Myers. (n.d.). [Link]

-

Your "Go-To", "just couple already", Suzuki conditions?. Reddit. (2021, February 20). [Link]

-

(4-Methoxyphenyl)boronic acid. PubChem - NIH. (n.d.). [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. (2023, May 31). [Link]

-

Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. (2023, August 28). [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. orgsyn.org [orgsyn.org]

- 8. leapchem.com [leapchem.com]

- 9. Boron - ESPI Metals [espimetals.com]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Cross-Coupling of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid

Executive Summary & Molecular Profile

This technical guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 216394-06-8). Also known as 3-isopropyl-4-methoxyphenylboronic acid, this reagent is a critical building block in medicinal chemistry, particularly for introducing lipophilic, electron-rich aryl motifs into biaryl scaffolds (e.g., ROR

Molecular Analysis[1]

-

Electronic Character: Highly electron-rich due to the synergistic donating effects of the para-methoxy and meta-isopropyl groups.

-

Steric Profile: The isopropyl group is located at the C3 position (meta to the boron atom). Consequently, the reactive center (C1) is relatively unhindered (ortho-hydrogens at C2/C6), allowing for rapid transmetallation compared to 2,6-disubstituted analogs.

-

Reactivity Implication: While highly nucleophilic, this boronic acid is susceptible to protodeboronation (loss of the boron moiety) and oxidative homocoupling if reaction conditions are not rigorously controlled.

| Property | Specification |

| IUPAC Name | 4-Methoxy-3-(propan-2-yl)phenylboronic acid |

| CAS Number | 216394-06-8 |

| Molecular Weight | 194.04 g/mol |

| Electronic State | |

| Primary Challenge | Protodeboronation; Boroxine formation upon storage |

Critical Mechanistic Considerations

To achieve high yields (>90%), one must understand the causality behind the reagent's behavior in the catalytic cycle.

The Boroxine Equilibrium

Like most arylboronic acids, 4-Methoxy-3-(1-methylethyl)phenylboronic acid exists in equilibrium with its dehydrated trimeric anhydride (boroxine).

-

Impact: Stoichiometry calculations based solely on the acid form may be inaccurate if the material has dehydrated during storage.

-

Solution: Use a slight excess (1.2–1.5 equiv) relative to the halide, or pre-activate in aqueous base to hydrolyze the boroxine back to the reactive monomeric boronate species.

Base Activation & Transmetallation

The reaction does not proceed via the neutral boronic acid. It requires activation by a base (hydroxide or carbonate) to form the tetrahedral boronate anion

-

Risk: If the base is too strong (e.g.,

) or the temperature too high, the electron-rich ring facilitates protonolysis of the C-B bond (protodeboronation), yielding 2-isopropylanisole as a byproduct.

Experimental Workflows

Protocol A: The "Workhorse" Method (Standard Biaryl Synthesis)

Recommended for coupling with Aryl Bromides and Iodides.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by oxygen and forms a wide bite angle, stabilizing the reductive elimination step.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

4-Methoxy-3-(1-methylethyl)phenylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (

) (2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and Pd(dppf)Cl₂.

-

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M with respect to halide).

-

Activation: Add the degassed 2.0 M

solution via syringe. -

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Note: Monitor by LC-MS. If the boronic acid is consumed but starting material remains, add 0.2 equiv more boronic acid.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate.

Protocol B: High-Performance Method (Sterically Hindered/Chlorides)

Recommended for Aryl Chlorides or electron-rich coupling partners.

This protocol employs Buchwald Precatalysts (XPhos Pd G3) . The bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into unreactive C-Cl bonds and prevents catalyst aggregation.

Reagents:

-

Aryl Chloride (1.0 equiv)[1]

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (

) (0.5 M aqueous or finely ground solid, 3.0 equiv) -

Solvent: THF/Water (10:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the aryl chloride and boronic acid in THF.

-

Catalyst Addition: Add XPhos Pd G3 and solid

. -

Cycling: Evacuate and backfill with Argon (3 cycles).

-

Water Addition: Add degassed water (10% v/v). The presence of water is crucial for the boronate formation.

-

Reaction: Stir at 60°C (mild heating prevents protodeboronation of the electron-rich boronic acid).

-

Purification: Silica gel chromatography. Note: The lipophilic isopropyl group often makes the product run fast; use non-polar gradients (e.g., Hexanes/EtOAc 95:5).

Visualization of Reaction Logic

The following diagram illustrates the catalytic cycle, highlighting the critical "Base Activation" step where the boronic acid is converted to the active boronate species.

Caption: The base-mediated conversion of the neutral boronic acid to the nucleophilic boronate anion is the rate-determining pre-equilibrium for transmetallation.

Troubleshooting & Optimization Matrix

If yields are suboptimal (<50%), consult the following diagnostic table.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive boronic acid (anhydride form). | Switch to XPhos Pd G3 . Ensure base is aqueous to hydrolyze boroxine. |

| Protodeboronation (Ar-H) | Reaction temperature too high; Base too strong. | Lower temp to 50–60°C. Switch base from |

| Homocoupling (Ar-Ar) | Presence of Oxygen. | Rigorous degassing (sparging) of solvents is mandatory. Add 10 mol% hydroquinone as a radical scavenger if persistent. |

| Product is an Oil/Gum | Lipophilic nature of isopropyl/methoxy groups. | Use C18 Reverse Phase chromatography or distill via Kugelrohr if stable. |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenylboronic acid. Link(Note: Used as surrogate for safety data on the 3-isopropyl analog).

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Methoxy-3-(1-methylethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Introduction: The Enduring Importance of Biaryl Motifs

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] Their prevalence in blockbuster drugs, including anti-inflammatory agents, antivirals, and antihypertensives, underscores the critical need for efficient and versatile synthetic methodologies for their construction.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boronic acid reagents.[6][7] This application note provides an in-depth guide to the strategic use of 4-Methoxy-3-(1-methylethyl)phenylboronic acid, a sterically hindered and electronically distinct reagent, in the synthesis of complex biaryl compounds.

Understanding the Reagent: 4-Methoxy-3-(1-methylethyl)phenylboronic Acid

The successful application of any Suzuki-Miyaura coupling hinges on a nuanced understanding of the boronic acid's inherent properties. 4-Methoxy-3-(1-methylethyl)phenylboronic acid presents a unique combination of electronic and steric characteristics that dictate its reactivity and inform the optimal reaction conditions.

-

Electronic Effects: The methoxy group at the para-position is a strong electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, which can influence the transmetalation step of the catalytic cycle.

-

Steric Hindrance: The isopropyl group ortho to the boronic acid moiety introduces significant steric bulk. This can be both a challenge and an advantage. While it may slow down the rate of transmetalation, it can also be leveraged to achieve selective couplings with sterically demanding partners and can influence the final conformation of the biaryl product. The interplay of these steric and electronic factors is a key consideration in catalyst and ligand selection.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of biaryl compounds via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar') replaces the halide on the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxy-3-(1-methylethyl)phenylboronic Acid

This protocol provides a general framework for the coupling of 4-Methoxy-3-(1-methylethyl)phenylboronic acid with a representative aryl bromide. Optimization may be required for different coupling partners.

Materials:

-

4-Methoxy-3-(1-methylethyl)phenylboronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Instrumentation:

-

Magnetic stirrer with heating capabilities

-

Thin Layer Chromatography (TLC) plates

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-Methoxy-3-(1-methylethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate tribasic (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Degas toluene and deionized water (a 4:1 mixture is a good starting point, 5 mL total volume) by bubbling with argon for 15-20 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified biaryl product by NMR and mass spectrometry to confirm its identity and purity.

Rationale for Reagent Selection:

-

Catalyst: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.

-

Ligand: SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling sterically hindered substrates.[8][9] Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition.[13]

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions like protodeboronation of the boronic acid.

-

Solvent System: A mixture of toluene and water is often used to ensure the solubility of both the organic and inorganic reagents.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Use a different palladium precatalyst (e.g., Pd₂(dba)₃) or ligand (e.g., XPhos, RuPhos). Increase catalyst loading. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inefficient transmetalation | Use a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., dioxane/water). | |

| Protodeboronation | Presence of excess water or protic impurities | Use anhydrous solvents and reagents. Limit the amount of water in the reaction mixture. |

| Base is too strong | Use a milder base (e.g., K₂CO₃, NaHCO₃). | |

| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |

Visualization of the Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

4-Methoxy-3-(1-methylethyl)phenylboronic acid is a valuable reagent for the synthesis of sterically encumbered and electronically tuned biaryl compounds. A thorough understanding of its properties, coupled with the rational selection of catalyst, ligand, and reaction conditions, enables its effective use in Suzuki-Miyaura cross-coupling reactions. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic strategies.

References

- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.

- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Royal Society of Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.

- Cioffi, C. L., et al. (2025).

- Wikipedia. (n.d.). Suzuki reaction.

- Green Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

- BenchChem. (2025).

- Diao, T., et al. (2014). Developing Ligands for Palladium(II)

- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress.

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Ladeira, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Mondal, P., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Zhang, L., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters.

- Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry.

- Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.

- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.

- Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid.

- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. YouTube.

- Liu, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.

- Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

- ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....

- ChemOrgChem. (2025, March 9).

- The Organic Chemistry Tutor. (2018, July 17).

- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.

- Panda, N., & Sahoo, A. K. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances.

- MilliporeSigma. (n.d.). 4-(Methylthio)phenylboronic acid.

- Strem. (n.d.). 4-Methoxyphenylboronic acid, min. 97%.

- PubChem. (n.d.). (4-methoxy-3-methylphenyl)boronic acid.

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of Heterocycles with 4-Methoxy-3-(1-methylethyl)phenylboronic Acid

This Application Note provides a comprehensive technical guide for the functionalization of heterocycles using 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 290348-01-5).

This guide is designed for medicinal chemists and process development scientists. It addresses the specific challenges posed by the steric bulk of the ortho-isopropyl group and the electron-rich nature of the para-methoxy substituent.

Executive Summary

4-Methoxy-3-(1-methylethyl)phenylboronic acid (also known as 3-isopropyl-4-methoxyphenylboronic acid ) is a high-value building block in medicinal chemistry. It is used to introduce the bulky, electron-rich 3-isopropyl-4-methoxyphenyl moiety, which is often employed to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity in drug candidates (e.g., GPCR antagonists, kinase inhibitors).

Successful utilization of this reagent requires navigating two competing factors:

-

Steric Hindrance: The ortho-isopropyl group significantly retards the transmetalation step in cross-coupling reactions.

-

Electronic Activation: The para-methoxy group increases electron density, making the C-B bond susceptible to protodeboronation under harsh basic conditions, yet potentially accelerating oxidative addition if the boronic acid is converted to a boronate species.

This guide details optimized protocols for Suzuki-Miyaura Cross-Coupling (C-C bond formation) and Chan-Lam Coupling (C-N bond formation), specifically tailored to overcome these steric and electronic hurdles.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | 4-Methoxy-3-(1-methylethyl)phenylboronic acid |

| Synonyms | 3-Isopropyl-4-methoxyphenylboronic acid; (3-Isopropyl-4-methoxyphenyl)boronic acid |

| CAS Number | 290348-01-5 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Structural Features | Steric: Ortho-isopropyl (high steric demand). Electronic: Para-methoxy (strong |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, THF. Sparingly soluble in water. |

| Stability | Susceptible to protodeboronation in hot, aqueous acidic or strongly basic media. |

Strategic Analysis: Reaction Engineering

The "Steric-Electronic" Conflict

In Palladium-catalyzed couplings, the ortho-isopropyl group creates a "cone of protection" around the boron center. This hinders the approach of the Palladium(II) complex during transmetalation , which is often the rate-determining step for bulky substrates. Simultaneously, the electron-rich nature of the ring makes the aryl-boron bond more labile toward protonolysis (protodeboronation), leading to the formation of the reduced byproduct (3-isopropylanisole) if the reaction stalls.

Solution Strategy:

-

Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , RuPhos ) that facilitate transmetalation and stabilize the monoligated Pd(0) species.

-

Base Selection: Use mild, anhydrous bases (e.g., K₃PO₄ , Cs₂CO₃ ) to minimize protodeboronation while sufficiently activating the boronic acid.

-

Solvent System: Biphasic systems (Toluene/Water) or polar aprotic solvents (Dioxane, DMF) are preferred to solubilize the organic reactants while controlling water activity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyridines, 4-bromopyrimidines).

Reagents & Materials

-

Boronic Acid: 4-Methoxy-3-(1-methylethyl)phenylboronic acid (1.2 – 1.5 equiv).

-

Electrophile: Heteroaryl halide (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%).

-

Base: K₃PO₄ (2.0 – 3.0 equiv).

-

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl halide (1.0 mmol), Boronic acid (1.2 mmol, 233 mg), and Base (K₃PO₄, 2.0 mmol, 424 mg).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition:

-

Option 1 (Pre-catalyst): Add XPhos Pd G3 (20 mg, ~2.5 mol%) directly as a solid.

-

Option 2 (In-situ): Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16 mg, 0.04 mmol).

-

-

Solvent Addition: Add degassed solvent (Toluene/Water 10:1, 4 mL) via syringe.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS or TLC.

-

Checkpoint: If conversion is slow (<50% after 4h), add an additional 0.5 equiv of boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chan-Lam Coupling (N-Arylation)

Target: N-arylation of NH-heterocycles (e.g., Indoles, Pyrazoles, Imidazoles) or Anilines. Reference: This protocol is adapted from robust conditions for bulky boronic acids described in Chem. Eur. J. (2017) [1].

Reagents & Materials

-

Boronic Acid: 4-Methoxy-3-(1-methylethyl)phenylboronic acid (2.0 equiv).

-

Nucleophile: NH-heterocycle (1.0 equiv).

-

Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OAc)₂·H₂O (0.2 equiv for catalytic version with oxidant).

-

Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv).

-

Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane).

-

Atmosphere: Open air (for stoichiometric Cu) or O₂ balloon (for catalytic Cu).

Step-by-Step Procedure

-

Setup: In a reaction flask, combine the NH-heterocycle (1.0 mmol), Boronic acid (2.0 mmol, 388 mg), and Cu(OAc)₂ (1.0 mmol, 181 mg).

-

Note: Using stoichiometric Copper is often more reliable for sterically hindered substrates than catalytic variants.

-

-

Activation: Add Pyridine (2.0 mmol, 161 µL) and DCM (5 mL).

-

Reaction: Stir vigorously at Room Temperature open to the air (using a drying tube is optional but recommended if humidity is high).

-

Optimization: If no reaction occurs after 6h, heat to 40 °C or switch solvent to Dichloroethane (DCE) and heat to 60 °C.

-

-

Monitoring: Monitor by TLC. Reaction times can range from 12 to 48 hours due to the steric bulk of the isopropyl group.

-

Workup: Dilute with DCM, wash with aqueous NH₄OH (to remove Copper salts) and brine. Dry and concentrate.

Visual Workflows

Reaction Pathway & Decision Tree

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the target heterocycle.

Caption: Decision tree for selecting Suzuki vs. Chan-Lam coupling conditions based on substrate type.

Mechanistic Consideration: Steric Hindrance

The diagram below highlights the critical "Steric Gate" in the catalytic cycle where the isopropyl group interferes.

Caption: The Suzuki catalytic cycle highlighting Transmetalation as the rate-limiting step due to steric hindrance.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure rapid formation of the active species. |

| Protodeboronation (Ar-H) | Reaction too basic/hot | Lower temperature to 80 °C. Switch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous conditions). |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Ensure strict oxygen-free conditions during setup. Degas solvents thoroughly. |

| Stalled Reaction | Boronic Acid Consumption | Add the boronic acid in two portions (0.8 equiv at t=0, 0.7 equiv at t=2h) to maintain active concentration. |

References

-

Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. Source:Chemistry – A European Journal, 2017, 23(51), 12575–12584. Context: Establishes the viability of using sterically hindered boronic acids (like the 3-isopropyl variant) in Chan-Lam couplings. URL:[Link]

-

Synthesis, Biomedical Activities, and Molecular Docking Study of Novel Chromone Derivatives. Source:ResearchGate (Accessed via Snippet), 2019. Context: Demonstrates the biological relevance of the 3-isopropyl-4-methoxyphenyl moiety in anticancer agents. URL:[Link]

Troubleshooting & Optimization

improving yield of Suzuki reaction with 4-Methoxy-3-(1-methylethyl)phenylboronic acid

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Topic: 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 5720-07-0 / Analogues)

Executive Summary: Reagent Profile

Reagent: 4-Methoxy-3-(1-methylethyl)phenylboronic acid Key Characteristics:

-

Electronic State: Electron-Rich (Activated). The para-methoxy group is a strong electron-donating group (EDG).

-

Steric Environment: Moderately Hindered. The isopropyl group at the meta-position (C3) adds lipophilicity and bulk but does not directly block the Boron center (C1).

-

Primary Failure Mode: Protodeboronation .[1] Electron-rich boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond, yielding the non-reactive arene (4-isopropylanisole) before the coupling can occur.

Troubleshooting Guide (Q&A)

Q1: I am observing low yields, and NMR shows the formation of 4-isopropylanisole. What is happening? A: You are experiencing protodeboronation . The electron-rich para-methoxy group increases the electron density at the ipso-carbon (C1), making it prone to protonation by water or protic solvents.

-

Immediate Fix: Switch to anhydrous conditions. Use a base like Anhydrous K₃PO₄ or CsF in dry Dioxane or Toluene.

-

Mechanistic Insight: High pH and high temperature accelerate deboronation. If you must use water, lower the base concentration or use a milder base like K₂CO₃ instead of NaOH/KOH.

Q2: My reaction stalls with unreacted Aryl Halide, even though the Boronic Acid is consumed. A: This confirms the boronic acid is decomposing faster than it can undergo transmetallation.

-

Solution: You need a more active catalyst system to accelerate the oxidative addition and transmetallation steps.